1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile
Description
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a piperidine-based compound featuring a phenyl group and a carbonitrile moiety at the 4-position of the piperidine ring. Additionally, the nitrogen atom at position 1 of the piperidine is substituted with a (5-methyl-1,2-oxazol-4-yl)methyl group. The molecular formula is C₁₇H₁₇N₃O, with a molecular weight of 279.34 g/mol. The 5-methyloxazole substituent may contribute to hydrophobic interactions or hydrogen bonding via its heteroatoms. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and bioactivity, particularly in central nervous system (CNS) targeting molecules.
Properties
IUPAC Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-14-15(11-19-21-14)12-20-9-7-17(13-18,8-10-20)16-5-3-2-4-6-16/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOZWHOIXOIREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC(CC2)(C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, potassium cyanide, amines.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Core Structure Differences
- Target Compound : The piperidine core offers a six-membered ring with one nitrogen atom, promoting conformational flexibility and moderate basicity.
- Piperazine Analogs () : Piperazine introduces a second nitrogen atom, increasing polarity and hydrogen-bonding capacity. This enhances solubility but may reduce blood-brain barrier permeability compared to piperidine.
- Pyrido[1,2-a]benzimidazole Analogs () : The fused aromatic system in these compounds likely improves π-π stacking interactions with biological targets but reduces solubility due to increased hydrophobicity.
Functional Group Variations
- Carbonitrile vs. In contrast, the carboxamide (CONH) in enables hydrogen bonding, improving target affinity but reducing metabolic stability .
- Oxazole Substituents : The target’s 5-methyl-1,2-oxazol-4-yl group differs from the 5-methyl-1,2-oxazol-3-yl group in . Positional isomerism may alter steric effects and electronic distribution, impacting binding pocket compatibility.
Substituent Effects
- Fluorinated Groups : The 4-fluorobenzoyl group in and 4-fluorobenzyl group in enhance metabolic stability and lipophilicity via fluorine’s electronegativity and hydrophobic character.
- Aromatic Systems : The pyrido[1,2-a]benzimidazole core in and provides extended conjugation, which may improve binding to aromatic-rich enzyme pockets (e.g., kinases) .
Biological Activity
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, aiming to provide a comprehensive understanding of its biological significance.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring substituted with a phenyl group and an oxazole moiety that is critical for its biological activity.
Antineoplastic Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, research has shown that specific analogs can inhibit tumor growth effectively in vitro and in vivo. A notable study demonstrated that compounds similar to 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 (Breast) | 5.2 |
| B | A549 (Lung) | 3.8 |
| C | HeLa (Cervical) | 4.5 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it was found to enhance neuronal survival and reduce apoptosis in neuronal cells exposed to toxic agents . The proposed mechanism involves the modulation of neurotransmitter systems and inhibition of oxidative stress pathways.
The biological activity of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine is primarily attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : It acts as a partial agonist at serotonin receptors, which may contribute to its neuroprotective effects.
- Enzyme Inhibition : The compound has demonstrated inhibitory activity against certain enzymes involved in cancer progression, such as topoisomerases and kinases .
- Oxidative Stress Modulation : It reduces levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Cancer Cells : In a controlled laboratory setting, the compound was tested on human breast cancer cells (MCF7). Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Neuroprotection in Animal Models : In a study involving rodents subjected to induced neurotoxicity, treatment with the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups .
- Toxicology Evaluation : Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects noted during chronic administration studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
